molecular formula C7H6INO3 B15280664 2-Iodo-6-nitroanisole

2-Iodo-6-nitroanisole

Cat. No.: B15280664
M. Wt: 279.03 g/mol
InChI Key: KPBHKKLYURJMMI-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H6INO3 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-2-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration .

Industrial Production Methods

Industrial production of 1-iodo-2-methoxy-3-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Reduction of Nitro Group: Produces 1-iodo-2-methoxy-3-aminobenzene.

    Substitution of Iodine: Produces derivatives depending on the nucleophile used, such as 1-amino-2-methoxy-3-nitrobenzene when using an amine nucleophile.

Scientific Research Applications

1-Iodo-2-methoxy-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-2-methoxy-3-nitrobenzene in chemical reactions is primarily governed by the electronic effects of its substituents:

Comparison with Similar Compounds

1-Iodo-2-methoxy-3-nitrobenzene can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity of 1-iodo-2-methoxy-3-nitrobenzene due to the combined effects of its substituents.

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

1-iodo-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C7H6INO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3

InChI Key

KPBHKKLYURJMMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1I)[N+](=O)[O-]

Origin of Product

United States

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